molecular formula C10H14FN B13609974 3-(2-Fluorophenyl)butan-1-amine

3-(2-Fluorophenyl)butan-1-amine

Cat. No.: B13609974
M. Wt: 167.22 g/mol
InChI Key: LMMHBTJOUBWIRQ-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)butan-1-amine is an organic compound that belongs to the class of beta amino acids and derivatives It is characterized by the presence of a fluorine atom attached to the phenyl ring, which imparts unique chemical properties to the molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)butan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 2-fluorobenzaldehyde with nitroethane to form 2-fluoro-β-nitrostyrene, which is then reduced to this compound using a reducing agent such as lithium aluminum hydride (LiAlH4) under anhydrous conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)butan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce various substituted derivatives of this compound.

Scientific Research Applications

3-(2-Fluorophenyl)butan-1-amine has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)butan-1-amine involves its interaction with specific molecular targets and pathways. The fluorine atom in the phenyl ring can enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. Molecular docking studies have shown that the compound can interact with various biological targets, influencing their function and leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Fluorophenyl)butan-1-amine is unique due to the specific positioning of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound for various research applications.

Properties

Molecular Formula

C10H14FN

Molecular Weight

167.22 g/mol

IUPAC Name

3-(2-fluorophenyl)butan-1-amine

InChI

InChI=1S/C10H14FN/c1-8(6-7-12)9-4-2-3-5-10(9)11/h2-5,8H,6-7,12H2,1H3

InChI Key

LMMHBTJOUBWIRQ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN)C1=CC=CC=C1F

Origin of Product

United States

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